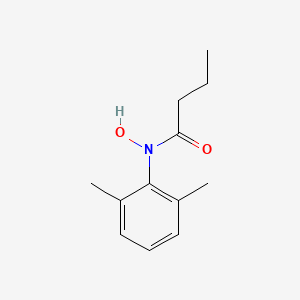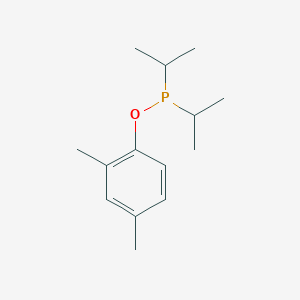
2,4-Dimethylphenyl dipropan-2-ylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylphenyl dipropan-2-ylphosphinite is an organophosphorus compound that features a phosphinite group attached to a 2,4-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl dipropan-2-ylphosphinite typically involves the reaction of 2,4-dimethylphenol with dipropan-2-ylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the phenol, allowing it to react with the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylphenyl dipropan-2-ylphosphinite can undergo various types of chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is typically a phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various phosphinite derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylphenyl dipropan-2-ylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,4-Dimethylphenyl dipropan-2-ylphosphinite exerts its effects involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphinite group can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylphenyl diphenylphosphinite
- 2,4-Dimethylphenyl diethylphosphinite
- 2,4-Dimethylphenyl dibutylphosphinite
Uniqueness
2,4-Dimethylphenyl dipropan-2-ylphosphinite is unique due to its specific combination of the 2,4-dimethylphenyl ring and the dipropan-2-ylphosphinite group. This unique structure imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
675140-15-5 |
|---|---|
Molekularformel |
C14H23OP |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
(2,4-dimethylphenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H23OP/c1-10(2)16(11(3)4)15-14-8-7-12(5)9-13(14)6/h7-11H,1-6H3 |
InChI-Schlüssel |
IJKAHCRELKNDBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OP(C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



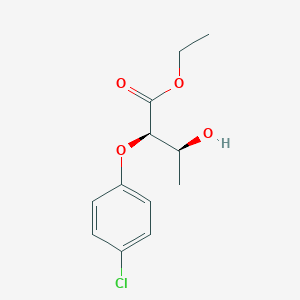

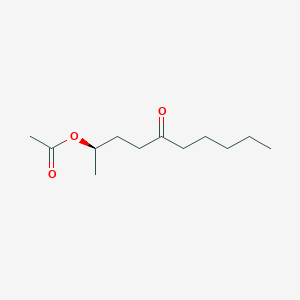

![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
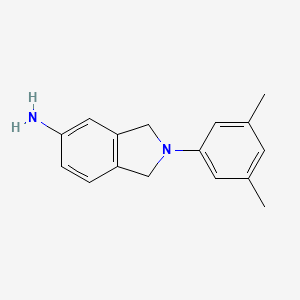

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)

![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
